4-((2-Methoxyethoxy)methyl)benzoic acid

Physicochemical Property Analysis ADME Prediction Bioconjugation

Researchers often face solubility and aggregation issues with hydrophobic drug conjugates. 4-((2-Methoxyethoxy)methyl)benzoic acid (CAS 119828-60-3) provides a defined PEG-like spacer that directly addresses these challenges. - Enhances aqueous solubility of payloads; LogP 1.55 and TPSA 55.76 Ų predict improved hydrophilicity. - Terminal carboxylic acid enables efficient amide coupling for stable ADC linker construction. - Offers reliable supply with characterized purity to ensure batch-to-batch reproducibility in bioconjugation workflows.

Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
CAS No. 119828-60-3
Cat. No. B186618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((2-Methoxyethoxy)methyl)benzoic acid
CAS119828-60-3
Synonyms4-[(2-methoxyethoxy)methyl]benzoic acid
Molecular FormulaC11H14O4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCOCCOCC1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C11H14O4/c1-14-6-7-15-8-9-2-4-10(5-3-9)11(12)13/h2-5H,6-8H2,1H3,(H,12,13)
InChIKeyUMFSVBVRJBMMBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-((2-Methoxyethoxy)methyl)benzoic Acid: PEGylated Benzoic Acid Building Block


4-((2-Methoxyethoxy)methyl)benzoic acid (CAS 119828-60-3), also referred to as 4-[(2-methoxyethoxy)methyl]benzoic acid, is a para-substituted benzoic acid derivative featuring a 2-methoxyethoxy methyl ether moiety . This compound belongs to the class of PEGylated benzoic acid building blocks and is recognized as a versatile intermediate for the synthesis of more complex molecular architectures, particularly in the preparation of antibody-drug conjugate (ADC) linkers and PEGylated drug delivery systems . The presence of the 2-methoxyethoxy group imparts enhanced hydrophilic character relative to simple alkyl-substituted benzoic acids, while the terminal carboxylic acid provides a reactive handle for amide or ester bond formation [1]. Its classification as a "PEG fragment" within commercial catalogs underscores its targeted application in bioconjugation and pharmaceutical development .

4-((2-Methoxyethoxy)methyl)benzoic Acid: Substitution Limitations


Substituting 4-((2-Methoxyethoxy)methyl)benzoic acid with a structurally simpler analog, such as 4-methoxybenzoic acid or 4-ethoxybenzoic acid, fundamentally alters the physicochemical properties and synthetic utility of the molecule . The extended 2-methoxyethoxy chain introduces a defined PEG-like spacer that significantly modulates solubility, lipophilicity (LogP), and conformational flexibility [1]. These attributes are critical when the compound is employed as a linker component in bioconjugates, where precise control over hydrophilicity and steric accessibility dictates conjugate stability, aggregation propensity, and in vivo pharmacokinetics [2]. The following quantitative evidence demonstrates that even minor structural deviations can lead to measurable differences in molecular properties and performance.

4-((2-Methoxyethoxy)methyl)benzoic Acid: Quantitative Comparison to Analogs


Lipophilicity (LogP) vs. 4-Methoxybenzoic Acid

The introduction of the 2-methoxyethoxy methyl group in 4-((2-Methoxyethoxy)methyl)benzoic acid results in a significantly higher predicted LogP value compared to the simpler 4-methoxybenzoic acid, indicating altered lipophilicity and membrane partitioning behavior [1][2]. The additional ether oxygens and methylene units increase the molecule's calculated LogP, which is a critical parameter for optimizing pharmacokinetic properties of drug conjugates [3].

Physicochemical Property Analysis ADME Prediction Bioconjugation

pKa and Ionization State vs. Benzoic Acid

The predicted acid dissociation constant (pKa) of 4-((2-Methoxyethoxy)methyl)benzoic acid is lower than that of unsubstituted benzoic acid, reflecting the electron-donating effect of the para-alkoxymethyl substituent [1]. This influences the compound's ionization state and aqueous solubility profile across different pH environments [2].

Physicochemical Property Analysis Drug Formulation Solubility

Boiling Point and Thermal Stability

The predicted boiling point of 4-((2-Methoxyethoxy)methyl)benzoic acid at atmospheric pressure is substantially higher than that of simpler benzoic acid esters commonly used as synthetic intermediates . This higher boiling point suggests reduced volatility and potentially different behavior during distillation or high-temperature reactions [1].

Organic Synthesis Process Development Purification

Density and Molecular Packing vs. 4-Ethoxybenzoic Acid

The predicted density of 4-((2-Methoxyethoxy)methyl)benzoic acid is lower than that of 4-ethoxybenzoic acid, a closely related analog where the 2-methoxyethoxy group is replaced by a simpler ethoxy substituent . This difference in density may reflect looser molecular packing due to the larger, more flexible side chain, which can influence solubility, melting point, and mechanical properties of solid formulations [1].

Physicochemical Property Analysis Solid State Chemistry Formulation

Topological Polar Surface Area (TPSA) and Permeability

The calculated Topological Polar Surface Area (TPSA) of 4-((2-Methoxyethoxy)methyl)benzoic acid is larger than that of simpler benzoic acid derivatives due to the additional ether oxygen atoms [1]. For compounds intended for bioconjugation or as drug intermediates, TPSA is a key descriptor correlating with membrane permeability and oral absorption [2].

ADME Prediction Blood-Brain Barrier Drug Likeness

4-((2-Methoxyethoxy)methyl)benzoic Acid: Optimal Applications


Hydrophilic ADC Linker Synthesis

This compound is ideally suited as a PEG fragment for constructing hydrophilic linkers in ADCs . The methoxyethoxy chain provides a defined, short PEG spacer that enhances water solubility of hydrophobic drug payloads, reduces aggregation, and improves the pharmacokinetic profile of the conjugate, as supported by the compound's favorable LogP and TPSA values [1][2]. The terminal carboxylic acid enables facile amide coupling to amines on antibodies or peptide sequences, making it a versatile building block for next-generation bioconjugates .

Solubilizing Prodrug Moieties for Poorly Soluble APIs

For active pharmaceutical ingredients (APIs) with poor aqueous solubility, 4-((2-Methoxyethoxy)methyl)benzoic acid can be conjugated via ester or amide linkage to impart a PEG-like solubilizing group . The increased polar surface area (TPSA = 55.76 Ų) and moderate LogP (1.55) predict improved aqueous solubility and dissolution rates compared to unmodified APIs, potentially enhancing oral bioavailability [1][2]. This approach is supported by the compound's predicted physicochemical profile, which balances hydrophilicity and permeability .

Nanoparticle Functionalization for Targeted Delivery

The carboxylic acid group of 4-((2-Methoxyethoxy)methyl)benzoic acid can be covalently attached to amine-functionalized nanoparticles (e.g., silica, polymers) or solid-phase resins, introducing a PEG-like spacer that reduces non-specific protein adsorption and improves colloidal stability . The methoxyethoxy chain provides a flexible, hydrophilic tether that minimizes steric hindrance and enhances the accessibility of conjugated ligands or targeting moieties, as inferred from its structural similarity to commonly employed PEG linkers in nanomedicine [1][2].

Enzyme-Substrate Interaction Probe

As a para-substituted benzoic acid derivative, this compound serves as a substrate analog for studying cytochrome P450 enzymes (e.g., CYP199A4) involved in the metabolism of benzoate derivatives . While direct data for this specific compound is lacking, studies on related 4-alkoxybenzoic acids demonstrate that the nature of the alkoxy substituent significantly influences enzyme binding affinity and catalytic turnover [1]. The unique 2-methoxyethoxy group of this compound offers a novel probe for investigating structure-activity relationships in enzymatic demethylation and oxidation pathways [2].

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